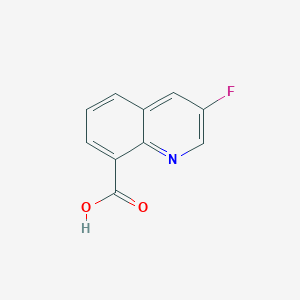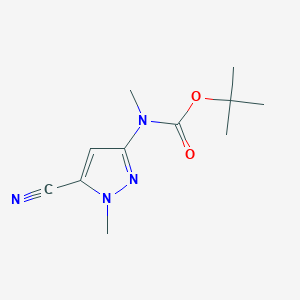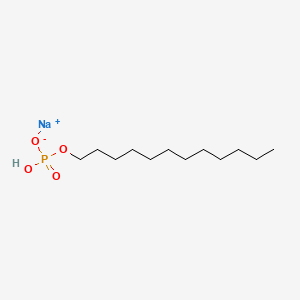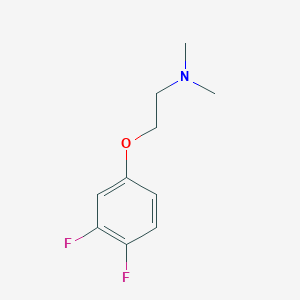
3-Fluoroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroquinoline-8-carboxylic acid, also known as 3-FQA, is a compound belonging to the class of quinoline carboxylic acids. It is an important intermediate for the synthesis of a number of biologically active compounds, such as antibiotics, antifungals, and antivirals. 3-FQA has been studied extensively in recent years due to its broad range of applications in pharmaceuticals, biochemistry, and other areas of research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A series of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids were prepared, with variations at C-8 of the quinolone ring system, including fluorine, showing relative enhancement of in vitro activities (Sánchez et al., 1988).
- 2-Bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids by halogen/metal permutation, and into 2-bromo-3-fluoroquinoline-4-carboxylic acids by deprotonation and carboxylation (Ondi et al., 2005).
Antibacterial Properties
- Novel fluoroquinolones substituted at the 8 position showed reduced phototoxicity and preserved antibacterial activity upon UV irradiation, suggesting a key role of substitution in the quinolone nucleus (Matsumoto et al., 1992).
- A study on 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlighted the significant antibacterial activities of these compounds against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Fluoroquinoline-8-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption in DNA synthesis inhibits bacterial growth and leads to bacterial cell death .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in DNA synthesis and replication. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these pathways, leading to an inability of the bacteria to replicate and ultimately causing cell death .
Pharmacokinetics
They are usually well absorbed after oral administration, with good tissue penetration and broad distribution in body fluids and tissues . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of fluoroquinolones contribute to their bioavailability and therapeutic effectiveness .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis, which is a critical process for bacterial survival and proliferation .
Propiedades
IUPAC Name |
3-fluoroquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUVYREXQUUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288104 |
Source


|
| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807542-81-9 |
Source


|
| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)
![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B3028217.png)
